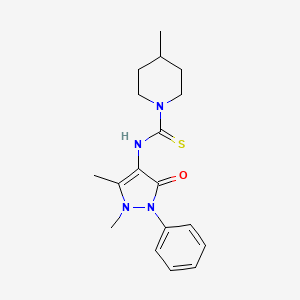
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is a derivative of antipyrine, a compound known for its analgesic and antipyretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- typically involves the reaction of antipyrine with 4-methylpiperidine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting antipyrine with 4-methylpiperidine: This step forms an intermediate compound.
Introducing thiophosgene: This reagent reacts with the intermediate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its analgesic and antipyretic properties, as well as its potential use in treating specific medical conditions.
Industry: Used in the development of materials with enhanced properties, such as improved stability and resistance to degradation
Mechanism of Action
The mechanism of action of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- involves its interaction with specific molecular targets in the body. It is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties, similar to antipyrine.
4-Hydroxyantipyrine: A metabolite of antipyrine with similar biological activities.
Phenazone: Another derivative of antipyrine with analgesic and antipyretic effects
Uniqueness
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is unique due to its specific structural modifications, which may confer distinct properties compared to other antipyrine derivatives
Properties
CAS No. |
73791-35-2 |
|---|---|
Molecular Formula |
C18H24N4OS |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C18H24N4OS/c1-13-9-11-21(12-10-13)18(24)19-16-14(2)20(3)22(17(16)23)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,19,24) |
InChI Key |
JQOSKVFDHUGGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















